2-(5-Iodo-1-benzofuran-3-yl)ethanamine
Description
2-(5-Iodo-1-benzofuran-3-yl)ethanamine is a synthetic compound featuring a benzofuran core substituted with an iodine atom at the 5-position and an ethanamine moiety at the 3-position. This compound is primarily used in research settings, particularly in medicinal chemistry and neuropharmacology, owing to its structural resemblance to psychoactive phenethylamines and tryptamines. Its synthesis typically involves halogenation of benzofuran precursors followed by functionalization of the ethanamine side chain.
Properties
Molecular Formula |
C10H10INO |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
2-(5-iodo-1-benzofuran-3-yl)ethanamine |
InChI |
InChI=1S/C10H10INO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4,12H2 |
InChI Key |
HBIVNRFXMSRWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CO2)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural or functional similarities with 2-(5-Iodo-1-benzofuran-3-yl)ethanamine:
25X-NBOMe Series (e.g., 25I-NBOMe)
- Core Structure : Substituted phenyl ring (vs. benzofuran in the target compound).
- Substituents : 4-Iodo, 2,5-dimethoxy groups on the phenyl ring; ethanamine side chain modified with an N-(2-methoxybenzyl) group.
- Key Differences :
- Pharmacology : 25I-NBOMe exhibits high potency (active at sub-milligram doses) but severe toxicity, including seizures and fatalities .
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine Hydrochloride
- Core Structure : Benzofuran (same as the target compound).
- Substituents : 5-Methoxy and 2-methyl groups; hydrochloride salt form.
- The hydrochloride salt enhances aqueous solubility, unlike the freebase form of the target compound .
- Applications : Used as a research chemical for receptor-binding assays.
2-(5-Iodo-2-methyl-1H-indol-3-yl)ethanamine
- Core Structure : Indole (vs. benzofuran).
- Substituents : 5-Iodo and 2-methyl groups on the indole ring.
- Key Differences :
- Applications : Investigated as a serotonin analog in neurological studies.
Physicochemical and Pharmacological Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
Receptor Binding :
- NBOMe compounds achieve high 5-HT2A affinity via the methoxybenzyl group , absent in the target compound.
- Benzofuran and indole cores may target distinct receptor subtypes due to heteroatom differences (O vs. N).
Toxicity : The NBOMe series’ toxicity is linked to excessive receptor activation , whereas the target compound’s simpler structure may reduce off-target effects.
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